1-Aminopropylphosphonic acid 1-Aminopropylphosphonic acid
Brand Name: Vulcanchem
CAS No.: 16606-64-7
VCID: VC21001290
InChI: InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
SMILES: CCC(N)P(=O)(O)O
Molecular Formula: C3H10NO3P
Molecular Weight: 139.09 g/mol

1-Aminopropylphosphonic acid

CAS No.: 16606-64-7

Cat. No.: VC21001290

Molecular Formula: C3H10NO3P

Molecular Weight: 139.09 g/mol

* For research use only. Not for human or veterinary use.

1-Aminopropylphosphonic acid - 16606-64-7

Specification

CAS No. 16606-64-7
Molecular Formula C3H10NO3P
Molecular Weight 139.09 g/mol
IUPAC Name 1-aminopropylphosphonic acid
Standard InChI InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
Standard InChI Key DELJNDWGTWHHFA-UHFFFAOYSA-N
SMILES CCC(N)P(=O)(O)O
Canonical SMILES CCC(N)P(=O)(O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Aminopropylphosphonic acid belongs to the broader family of aminophosphonic acids, which are characterized by having an amino group and a phosphonic acid group attached to the same carbon atom. The general structure consists of a propyl chain with an amino group (-NH2) at the 1-position and a phosphonic acid group (-PO(OH)2) also connected to the same carbon. This structure creates a chiral center at the C-1 position, leading to the existence of (R) and (S) enantiomers .

The molecular formula of 1-aminopropylphosphonic acid is C3H10NO3P with a molecular weight of 139.09 g/mol . It typically appears as a white crystalline powder and features a zwitterionic form in solution, similar to amino acids, where the amino group is protonated and the phosphonic acid group is deprotonated .

Isomers and Variants

Several important isomers of aminopropylphosphonic acid exist with distinct physical and chemical properties:

IsomerCAS NumberStructural CharacteristicsPhysical Properties
(1S)-(+)-(1-Aminopropyl)phosphonic acid98048-99-8(S) configuration at C-1Melting point: 265-269°C; Optical rotation: +16.5° (c=2, 1N NaOH)
(1R)-(-)-(1-Aminopropyl)phosphonic acid98049-00-4(R) configuration at C-1Similar melting point to (S) isomer with opposite optical rotation
3-Aminopropylphosphonic acid13138-33-5Amino group at C-3, phosphonic acid at C-1Melting point: 290-294°C (decomposition)

The (S) and (R) isomers are enantiomers with identical physical properties except for their optical rotation, while 3-aminopropylphosphonic acid is a positional isomer with the amino group at a different location in the carbon chain .

Spectroscopic Characteristics

The compound can be identified and characterized using various spectroscopic methods:

  • ¹H NMR spectroscopy shows characteristic signals including a triplet for the methyl group (δ ≈ 0.95 ppm, J = 7.5 Hz) and a multiplet for the phosphorus-coupled methylene protons (δ ≈ 1.55–1.90 ppm).

  • ³¹P NMR spectroscopy reveals a signal typically appearing at δ ≈ 14–23 ppm, depending on substituents and pH conditions.

  • IR spectroscopy shows distinctive bands including strong P=O stretching (~1200 cm⁻¹) and NH bending (~1600 cm⁻¹).

  • Mass spectrometry confirms the molecular ion peak at m/z 139.09, corresponding to the molecular formula C₃H₁₀NO₃P.

Synthesis Methods

Kabachnik–Fields Reaction

The most common and efficient route for synthesizing 1-aminopropylphosphonic acid is the Kabachnik–Fields reaction. This method involves the condensation of an aldehyde (typically propionaldehyde), an amine (such as ammonia), and a phosphite ester. Following this condensation, hydrolysis under acidic conditions (often using 35% HCl) yields the final phosphonic acid product.

For optimal results, careful control of reaction parameters is essential. Reaction conditions typically involve refluxing at approximately 100°C, with hydrolysis duration of 6-12 hours. These conditions can achieve yields exceeding 70% with high purity. Throughout the synthesis, monitoring by NMR spectroscopy (¹H and ³¹P) is essential to confirm structural integrity and track potential byproducts.

Asymmetric Synthesis Methods

For the stereoselective synthesis of optically pure (R) or (S) isomers, specialized methods have been developed:

A practical method for synthesizing chiral α-amino phosphonic acid derivatives utilizes N-o-nitrophenylsulfenyl (Nps) imino phosphonate as a substrate for enantioselective Friedel–Crafts-type addition catalyzed by chiral phosphoric acid. This approach allows for the preparation of enantiomerically enriched aminophosphonic acids and provides the ability to convert the resulting adducts into N-9-fluorenylmethyloxycarbonyl (Fmoc) amino phosphonic acids, which are useful building blocks for peptide synthesis .

Engelmann and Pick's Procedure

Another synthetic approach known as Engelmann and Pick's procedure involves the reaction of an amide, formaldehyde, and phosphorus trichloride. The proposed mechanism proceeds through an N-(hydroxymethyl)amide intermediate. Reaction with phosphorus trichloride results in the conversion of the hydroxyl group into an easily leaving group, which then undergoes phosphate-phosphonate rearrangement either through an intermolecular process or via nucleophilic substitution by a second molecule of phosphorus trichloride .

Biological Activity and Mechanisms

Enzyme Inhibition

1-Aminopropylphosphonic acid demonstrates significant enzyme inhibitory activity, particularly against alanine racemase. This enzyme is crucial for the interconversion of L-alanine and D-alanine in bacterial systems. The inhibition is particularly significant because D-alanine is essential for bacterial cell wall synthesis, suggesting potential applications as an antimicrobial agent.

Additionally, 1-aminopropylphosphonic acid acts as a competitive enzyme inhibitor by mimicking natural amino acids. It particularly targets metalloenzymes like carboxypeptidases, where its phosphonate group binds strongly to active-site metal ions (e.g., Zn²⁺), disrupting substrate hydrolysis.

GABA Receptor Modulation

The 3-aminopropylphosphonic acid isomer functions as a GABAB receptor agonist and modulator of GABAergic transmission in the central nervous system. It specifically acts as an antagonist of GABA(C) receptors, which are involved in inhibitory neurotransmission .

This activity has significant implications for neurological research and potential therapeutic applications. Studies in rat models have demonstrated that the compound effectively modulates GABA receptor activity, with results indicating a significant reduction in seizure activity when administered in controlled doses. This positions it as a valuable tool for investigating neurological disorders where GABAergic signaling is disrupted and possibly for developing treatments for conditions such as epilepsy and anxiety disorders .

Antimicrobial Activity

Research has established that 1-aminopropylphosphonic acid exhibits antibacterial effects against various Gram-positive and Gram-negative bacteria. The primary mechanism involves disruption of bacterial cell wall synthesis through the inhibition of alanine racemase. Since the compound targets a pathway that is essential for bacterial survival but absent in mammalian cells, it offers potential as a selective antimicrobial agent.

The efficacy varies depending on the bacterial strain, with studies demonstrating activity against pathogens that impact both human health and agricultural systems. This dual applicability makes aminopropylphosphonic acids particularly valuable in both medical and agrochemical contexts .

Research and Therapeutic Applications

Medicinal Chemistry Applications

In the field of medicinal chemistry, 1-aminopropylphosphonic acid serves multiple important functions:

  • As a building block for the synthesis of more complex molecules, including peptide mimetics where traditional amino acids are replaced with aminophosphonic acid equivalents to create compounds with improved stability and bioavailability .

  • As a pharmacological probe to study enzyme mechanisms and receptor function, particularly those involved in amino acid metabolism and neurotransmitter signaling .

  • As a potential lead compound for drug development, with derivatives being investigated for applications in neurological disorders, antimicrobial therapy, and cancer treatment .

The practical method developed for synthesizing chiral α-amino phosphonic acid derivatives using stable N-o-nitrophenylsulfenyl (Nps) imino phosphonate precursors has significantly expanded the toolkit available for medicinal chemists working with these compounds .

Agrochemical Applications

In agriculture, aminopropylphosphonic acids demonstrate significant utility as fungicides. Their mechanism involves mimicking phosphate groups and disrupting essential metabolic processes in fungal pathogens. The efficacy against different agricultural pathogens is summarized in the following table:

PathogenEfficacy (%)Application Rate (g/ha)
Fusarium spp.85200
Phytophthora spp.90150
Botrytis cinerea78250

This data highlights the compound's potential utility in integrated pest management strategies, with particularly strong activity against Phytophthora species, which are responsible for significant crop losses worldwide.

Additionally, aminomethyl-phosphonic acids have been identified as excellent sequestering agents for electroplating, chemical plating, degreasing, and cleaning applications. They can reduce and inhibit corrosion, thereby protecting metal surfaces in agricultural equipment and infrastructure .

Materials Science Applications

The incorporation of aminopropylphosphonic acids into materials science has led to significant advancements in surface modification techniques. One notable application involves the modification of titanium dioxide (TiO2) surfaces to enhance their properties for applications in catalysis and photocatalysis.

Research indicates that grafting amino-alkylphosphonic acids onto TiO2 enhances its metal ion sorption capabilities. This modification improves the material's effectiveness in wastewater treatment by increasing the surface area available for contaminant adsorption. The phosphonic acid group forms stable bonds with metal oxide surfaces, creating functionalized materials with tailored properties for specific applications.

In addition to surface modification, these compounds have been investigated for their potential in creating specialized polymers and composite materials with enhanced properties for applications in electronics, sensors, and biomedical devices.

Chemical Reactions and Behavior

Deamination Reactions

A significant reaction of 1-aminoalkylphosphonic acids is deamination with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2). This reaction yields a mixture of substitution products, with the product distribution strongly dependent on the structure of the starting compound .

When 1-aminoalkylphosphonic acid is added to a solution of NaNO2, nitrogen evolution is observed, indicating the generation of diazonium salts as intermediates. The post-reaction mixtures typically contain products of substitution (1-hydroxyalkylphosphonic acids), elimination (vinylphosphonic acid derivatives), and sometimes 2-hydroxyalkylphosphonic acids and phosphoric acid .

For 1-aminoalkylphosphonic acids without protons in the β-position, substitution is generally the main reaction. For example, with amino(phenyl)methylphosphonic acid, the conversion to hydroxy(phenyl)phosphonic acid reaches 97% .

In contrast, elimination becomes the major pathway for 1-aminoalkylphosphonic acids with bulky substituents. This is likely because steric hindrance impedes nucleophilic attack, favoring elimination instead. For certain substrates with β-position migrating groups, phosphoric acid (H3PO4) becomes the major product, accompanied by various substitution and rearrangement products .

Acid-Base Properties

Aminophosphonic acids demonstrate interesting acid-base behavior due to the presence of both acidic (phosphonic acid) and basic (amino) groups. In solution, they can exist in various protonation states depending on the pH, including zwitterionic forms where the amino group is protonated and the phosphonic acid group is deprotonated .

This property influences their solubility, reactivity, and biological activity. The zwitterionic character contributes to their ability to interact with biological membranes and receptors, as well as their utility in complexing with metal ions for various applications .

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